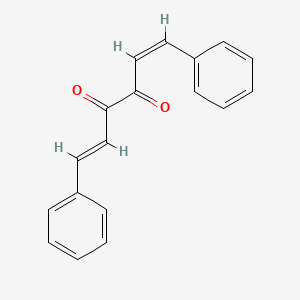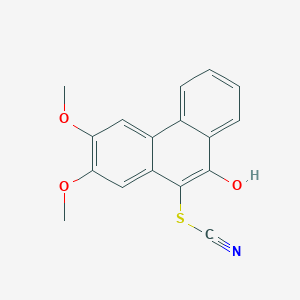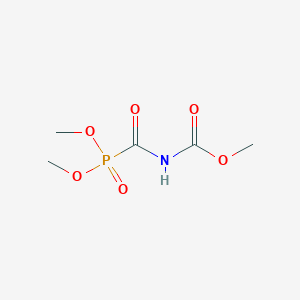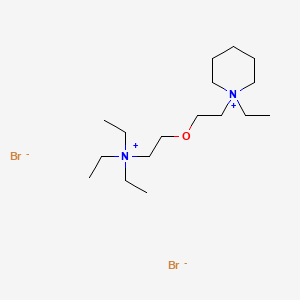![molecular formula C17H20N2O2 B14489431 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine CAS No. 63996-37-2](/img/structure/B14489431.png)
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring attached to a naphthalene moiety substituted with a methyl and nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the nitration of 4-methylnaphthalene followed by a Friedel-Crafts alkylation to introduce the piperidine moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Cyclization: Strong bases or acids, depending on the desired product.
Major Products:
Reduction: 1-[(4-Methyl-3-aminonaphthalen-1-yl)methyl]piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methyl-3-nitrophenyl)sulfonyl]piperidine: Similar structure but with a sulfonyl group instead of a naphthalene moiety.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Contains a pyrazole ring instead of a naphthalene ring.
Uniqueness: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is unique due to the presence of both a nitro-substituted naphthalene ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63996-37-2 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
1-[(4-methyl-3-nitronaphthalen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C17H20N2O2/c1-13-15-7-3-4-8-16(15)14(11-17(13)19(20)21)12-18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
InChI-Schlüssel |
PHXGZXROXLMLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=CC=CC=C12)CN3CCCCC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)







![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
